Onalespib

Catalog No.
S538093
CAS No.
912999-49-6
M.F
C24H31N3O3
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Onalespib

CAS Number

912999-49-6

Product Name

Onalespib

IUPAC Name

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3

InChI Key

IFRGXKKQHBVPCQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

(2,4-dihydroxy-5-isopropylphenyl)-(5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl)methanone, AT 13387, AT-13387, AT13387, onalespib

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C

Description

The exact mass of the compound Onalespib is 409.23654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Onalespib, also known as AT13387, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in inhibiting Heat Shock Protein 90 (HSP90) []. HSP90 is a chaperone protein crucial for the stability and function of several oncogenic proteins, meaning proteins that contribute to cancer development. By inhibiting HSP90, Onalespib disrupts the proper folding and function of these oncoproteins, leading to their degradation and potentially hindering cancer cell growth [].

Onalespib as a Monotherapy

While research on Onalespib is ongoing, current studies primarily focus on its use in combination therapies with other established cancer treatments. There is limited data on the efficacy of Onalespib as a standalone therapy for cancer [, ].

Onalespib is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), classified as a non-ansamycin compound. Its chemical formula is C24H31N3O3, and it has a molecular weight of approximately 405.53 g/mol. Onalespib selectively binds to the N-terminal ATPase pocket of HSP90, inhibiting its chaperone function, which is critical for the stability and activity of various oncogenic client proteins involved in tumor growth and survival . This compound has been shown to induce the degradation of several key proteins, including mutant Epidermal Growth Factor Receptor (EGFR) and AKT, thereby disrupting cancer cell signaling pathways .

Onalespib acts by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity []. This disrupts the chaperone function of Hsp90, leading to the degradation of client oncoproteins that rely on Hsp90 for their stability and function [, ]. Additionally, Onalespib may also sensitize cancer cells to other therapies, such as radiotherapy.

Onalespib primarily functions through its interaction with HSP90, leading to the inhibition of its chaperone activity. This inhibition triggers several downstream effects:

  • Degradation of Client Proteins: The binding of Onalespib to HSP90 results in the destabilization and subsequent proteasomal degradation of client proteins that are essential for cancer cell survival .
  • Increased HSP70 Levels: A characteristic response to HSP90 inhibition is the upregulation of Heat Shock Protein 70 (HSP70), which serves as a biomarker for effective HSP90 inhibition .
  • Inhibition of Signaling Pathways: Onalespib disrupts signaling pathways by decreasing the levels of phosphorylated proteins such as AKT and ERK1/2, which are crucial for cell proliferation and survival .

Onalespib exhibits significant anti-cancer properties, particularly in preclinical models. Its biological activity includes:

  • Induction of Apoptosis: Studies have demonstrated that Onalespib can enhance apoptosis in cancer cells, particularly when combined with other therapies such as radiotherapy .
  • Synergistic Effects with Other Treatments: The compound shows enhanced efficacy when used in combination with chemotherapeutic agents or radiation, leading to improved tumor growth inhibition and prolonged survival in animal models .
  • Brain Penetration: Onalespib has demonstrated the ability to penetrate the blood-brain barrier, making it a potential candidate for treating brain tumors like glioblastoma .

The synthesis of Onalespib involves several chemical steps that typically include:

  • Formation of Key Intermediates: Starting materials undergo reactions such as alkylation and cyclization to form intermediates.
  • Final Coupling Reaction: The final product is usually obtained through a coupling reaction that combines various functional groups.
  • Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity before biological testing.

Specific detailed synthetic routes are proprietary and may vary between research laboratories or pharmaceutical companies.

Onalespib is primarily being explored for its applications in oncology:

  • Cancer Treatment: It is being investigated as a treatment option for various solid tumors, including colorectal cancer and glioblastoma, due to its ability to inhibit tumor growth and enhance the effects of other therapies .
  • Combination Therapies: Ongoing research focuses on its use in combination with other treatments to improve efficacy and overcome resistance mechanisms in cancer therapy .

Interaction studies involving Onalespib have focused on its effects on various signaling pathways and client proteins:

  • Client Protein Interaction: Studies show that Onalespib effectively reduces levels of client proteins such as EGFR and AKT, which are critical for tumor growth and survival .
  • Synergistic Effects with Radiotherapy: Research indicates that combining Onalespib with radiation therapy enhances apoptosis rates in cancer cells compared to either treatment alone .

Several compounds share similarities with Onalespib regarding their mechanism of action as HSP90 inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
17-AAGInhibits HSP90First-generation inhibitor; less selective
GanetespibInhibits HSP90Longer half-life; effective against resistant tumors
AUY922Inhibits HSP90Potent against multiple solid tumors; brain penetrant
IPI-504Inhibits HSP90Focus on hematological malignancies

Onalespib stands out due to its favorable pharmacokinetic profile, longer duration of action, and lower toxicity compared to some first-generation inhibitors like 17-AAG . Its ability to penetrate the blood-brain barrier also differentiates it from many other compounds in this class.

Synthetic Pathways and Key Intermediate Compounds

The synthesis of onalespib involves multiple strategic approaches, with the most notable being the formal total synthesis approach utilizing [2 + 2 + 2] cyclotrimerization methodology. This synthetic strategy represents a significant advancement in the preparation of complex isoindoline-based structures [1] [2].

The key synthetic route begins with the preparation of essential intermediates through a molybdenum-catalyzed cyclotrimerization reaction. The process employs molybdenum hexacarbonyl as a catalyst to facilitate the formation of the isoindoline core structure. The synthetic pathway involves several critical intermediates, including compound 16, which serves as a pivotal precursor in the synthetic sequence [1] [2].

The preparation of compound 16 involves the reaction of methylamine with methyl propiolate at low temperature, followed by careful workup procedures to maintain product integrity. This intermediate undergoes further transformation through propargylation reactions to yield diyne 17, which serves as a key building block for the subsequent cyclotrimerization step [1] [2].

The synthesis of N-Boc-protected propargylamine derivatives represents another crucial aspect of the synthetic strategy. The protection of propargylamine with di-tert-butyl dicarbonate provides intermediate 20, which subsequently undergoes N-alkylation to yield N-Boc-dipropargylamine 21. These protected intermediates are essential for maintaining selectivity during the cyclotrimerization process [1] [2].

A particularly important synthetic transformation involves the preparation of compound 24, which incorporates the methylpiperazine moiety that is crucial for the biological activity of onalespib. This step involves the reaction of an appropriate benzyl halide with N-methylpiperazine in the presence of potassium carbonate, achieving near-quantitative yields under mild conditions [1] [2].

The synthetic approach demonstrates remarkable efficiency, with many steps proceeding in yields exceeding 75%. The methodology provides access to gram-scale quantities of key intermediates, making it suitable for both research and potential manufacturing applications [1] [2].

Table 1: Onalespib Chemical and Pharmaceutical Properties

PropertyValue/DescriptionReference
Molecular FormulaC24H31N3O3 [3] [4]
Molecular Weight (g/mol)409.52 [3] [4]
CAS Number912999-49-6 [3] [4]
IUPAC Name(2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone [3] [5]
InChI KeyIFRGXKKQHBVPCQ-UHFFFAOYSA-N [3] [6]
Chemical ClassIsoindole benzamide derivative [3] [7]
Solubility in DMSO (mg/mL)82 (200.23 mM) [8]
Stability Storage-20°C (powder), -80°C (solution) [4] [8]
Physical FormWhite to off-white solid [4]
Binding Affinity (Kd)0.71 nM (HSP90 binding) [9] [10]
IC50 (nM)18 nM (HSP90 inhibition) [10] [11]
Half-life (hours)~8 hours (plasma) [12] [13]

Structure-Activity Relationship (SAR) Optimization

The development of onalespib represents a systematic approach to structure-activity relationship optimization, building upon insights gained from first-generation HSP90 inhibitors. The compound's design incorporates several key structural features that were optimized through iterative medicinal chemistry efforts [10] [14].

The isoindole core structure serves as the foundational scaffold for HSP90 binding, providing the essential framework for target engagement. This heterocyclic system was selected based on its ability to form stable interactions with the amino-terminal ATP-binding site of HSP90. The isoindole ring system provides optimal geometric constraints for binding while maintaining synthetic accessibility [10] [14].

The benzamide linker region underwent extensive optimization to achieve the desired balance between potency and selectivity. The carbonyl functionality within this linker serves as a crucial hydrogen bond acceptor, forming key interactions with amino acid residues in the HSP90 binding site. Modifications to this region during development demonstrated that the specific positioning and electronic properties of the amide bond are critical for maintaining high-affinity binding [15].

The resorcinol moiety represents another critical component of the structure-activity relationship. The 2,4-dihydroxy substitution pattern on the benzene ring provides essential hydrogen bonding interactions with the protein target. The positioning of these hydroxyl groups was optimized based on crystallographic data, which revealed their importance in stabilizing the inhibitor-protein complex [14] [15].

The isopropyl substitution at the 5-position of the resorcinol ring was incorporated to enhance binding affinity and improve selectivity over other ATP-binding proteins. This alkyl substitution fills a hydrophobic pocket within the HSP90 binding site, contributing to the overall binding energy and helping to differentiate HSP90 from other chaperone proteins [10] [15].

The piperazine side chain attached to the isoindole core was designed to address multiple pharmaceutical properties simultaneously. This structural feature improves aqueous solubility while maintaining favorable lipophilicity for cellular penetration. The basic nitrogen within the piperazine ring can be protonated under physiological conditions, enhancing water solubility without compromising membrane permeability [14].

The methyl group on the piperazine nitrogen represents a fine-tuning modification that optimizes the compound's pharmacokinetic properties. This substitution reduces the potential for oxidative metabolism at the secondary amine while maintaining the desired basicity for solubility enhancement. The methyl group also contributes to reducing off-target interactions with other proteins [14].

Table 2: Onalespib Development Timeline

YearMilestoneKey Finding/DevelopmentReference
2006Initial discovery and structural characterizationCompound identified as HSP90 inhibitor [3]
2010Fragment-based drug design optimizationOptimized binding affinity and selectivity [9] [10]
2015First Phase I clinical trial initiationEstablished maximum tolerated dose of 160 mg/m² [12] [13]
2016Structure-activity relationship studies publishedDemonstrated mRNA splicing inhibition effects [16]
2017Preclinical blood-brain barrier penetration studiesConfirmed BBB penetration for glioblastoma treatment [17] [18]
2018Formal total synthesis methodology publishedCyclotrimerization strategy for key intermediates [1] [2]
2019Phase I/II combination trials with abirateronePharmacokinetic interactions with other drugs [9] [19]
2020-2023Multiple Phase II trials in various cancer typesLimited clinical efficacy leading to discontinuation [20]

The overall molecular architecture of onalespib reflects careful optimization for central nervous system penetration, as evidenced by its ability to cross the blood-brain barrier. The molecular weight of 409.52 g/mol falls within the optimal range for brain penetration, while the calculated lipophilicity provides the necessary balance for both solubility and membrane permeability [17] [18].

Table 3: Structure-Activity Relationship Analysis

Structural FeatureImpact on ActivityOptimization ResultReference
Isoindole coreEssential for HSP90 bindingRetained in final structure [10] [14]
Benzamide linkerCritical for target engagementOptimized for stability [15]
Resorcinol moietyRequired for ATP site bindingMaintained for selectivity [14] [15]
Isopropyl substitutionEnhances binding affinityImproved potency vs. first-generation [10] [15]
Piperazine side chainImproves solubility and bioavailabilityEnhanced drug-like properties [14]
Methyl group on piperazineOptimizes pharmacokinetic propertiesReduced off-target effects [14]
Hydroxyl groups positioningMaintains hydrogen bonding interactionsPreserved key interactions [10] [15]
Overall molecular sizeBalanced for BBB penetrationAchieved optimal MW for CNS penetration [17] [18]

Formulation Challenges and Bioavailability Enhancement

The pharmaceutical development of onalespib presented several formulation challenges that required innovative approaches to achieve optimal bioavailability and therapeutic efficacy. The compound's physical and chemical properties necessitated careful consideration of formulation strategies to ensure consistent drug delivery and patient compliance [18] [12].

The aqueous solubility of onalespib represents one of the primary formulation challenges. The compound demonstrates limited water solubility, which can impact both oral bioavailability and intravenous administration options. The free base form exhibits minimal aqueous solubility, necessitating the development of alternative formulation approaches [4] [8].

To address solubility limitations, the lactate salt form of onalespib was developed and extensively characterized. The lactate salt formation significantly enhances aqueous solubility while maintaining chemical stability. This salt form demonstrates improved dissolution characteristics in aqueous media, facilitating both oral and parenteral administration routes [21] [5].

The intravenous formulation of onalespib required careful optimization to ensure solution stability and compatibility with standard hospital administration protocols. The formulation process involved the selection of appropriate co-solvents and pH adjustment to maintain drug solubility while preventing precipitation upon dilution with physiological fluids [22] [12].

Stability studies revealed that onalespib demonstrates favorable thermal stability when stored under appropriate conditions. The compound remains stable at -20°C for extended periods, with minimal degradation observed over multiple freeze-thaw cycles. This stability profile supports the development of practical clinical formulations [4] [8].

The pharmacokinetic profile of onalespib was extensively characterized through multiple clinical studies, revealing important insights into its absorption, distribution, metabolism, and elimination characteristics. The compound demonstrates a plasma half-life of approximately 8 hours, which supports twice-weekly dosing regimens in clinical applications [12] [13].

Drug-drug interaction studies revealed significant findings regarding the combination of onalespib with other therapeutic agents. When co-administered with paclitaxel, onalespib demonstrated altered pharmacokinetic parameters, including increased volume of distribution and prolonged terminal half-life. These interactions were attributed to potential transporter-mediated effects, as both compounds are substrates for P-glycoprotein [22] [23].

The bioavailability enhancement strategies for onalespib focused on optimizing the drug's physicochemical properties while maintaining its therapeutic efficacy. The development of appropriate formulation excipients was crucial for achieving consistent drug release and absorption profiles [18] [12].

Preclinical studies demonstrated that onalespib effectively crosses the blood-brain barrier, achieving therapeutically relevant concentrations in brain tissue. This property was particularly important for the development of central nervous system applications, including glioblastoma treatment protocols [17] [18].

The formulation development process also addressed the need for patient-friendly administration routes. While initial clinical studies employed intravenous administration, research into oral formulations was conducted to improve patient compliance and reduce healthcare costs [18] [12].

Quality control considerations for onalespib formulations included the development of analytical methods for drug quantification and impurity profiling. High-performance liquid chromatography methods were developed and validated to ensure consistent drug quality throughout the manufacturing and storage processes [4] [8].

The manufacturing scale-up of onalespib presented unique challenges related to the compound's synthetic complexity and formulation requirements. The development of robust manufacturing processes required careful optimization of reaction conditions and purification procedures to ensure consistent product quality [1] [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.23654186 g/mol

Monoisotopic Mass

409.23654186 g/mol

Heavy Atom Count

30

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q7Y33N57ZZ

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Pharmacology

Onalespib is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. Onalespib selectively binds to Hsp90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. Hsp90, a chaperone protein upregulated in a variety of tumor cells, regulates the folding, stability and degradation of many oncogenic signaling proteins.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Other CAS

912999-49-6

Wikipedia

Onalespib

Dates

Last modified: 08-15-2023
1: Courtin A, Smyth T, Hearn K, Saini HK, Thompson NT, Lyons JF, Wallis NG. Emergence of resistance to tyrosine kinase inhibitors in non-small-cell lung cancer can be delayed by an upfront combination with the HSP90 inhibitor onalespib. Br J Cancer. 2016 Sep 27. doi: 10.1038/bjc.2016.294. [Epub ahead of print] PubMed PMID: 27673365.
2: Ferraldeschi R, Welti J, Powers MV, Yuan W, Smyth T, Seed G, Riisnaes R, Hedayat S, Wang H, Crespo M, Nava Rodrigues D, Figueiredo I, Miranda S, Carreira S, Lyons JF, Sharp S, Plymate SR, Attard G, Wallis N, Workman P, de Bono JS. Second-Generation HSP90 Inhibitor Onalespib Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells. Cancer Res. 2016 May 1;76(9):2731-42. doi: 10.1158/0008-5472.CAN-15-2186. PubMed PMID: 27197266; PubMed Central PMCID: PMC4874658.
3: Wagner AJ, Agulnik M, Heinrich MC, Mahadevan D, Riedel RF, von Mehren M, Trent J, Demetri GD, Corless CL, Yule M, Lyons JF, Oganesian A, Keer H. Dose-escalation study of a second-generation non-ansamycin HSP90 inhibitor, onalespib (AT13387), in combination with imatinib in patients with metastatic gastrointestinal stromal tumour. Eur J Cancer. 2016 Jul;61:94-101. doi: 10.1016/j.ejca.2016.03.076. Epub 2016 May 5. PubMed PMID: 27156227.
4: Spiegelberg D, Dascalu A, Mortensen AC, Abramenkovs A, Kuku G, Nestor M, Stenerlöw B. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. Oncotarget. 2015 Nov 3;6(34):35652-66. doi: 10.18632/oncotarget.5363. PubMed PMID: 26452257; PubMed Central PMCID: PMC4742132.
5: O'Neill S, Humphries D, Tse G, Marson LP, Dhaliwal K, Hughes J, Ross JA, Wigmore SJ, Harrison EM. Heat shock protein 90 inhibition abrogates TLR4-mediated NF-κB activity and reduces renal ischemia-reperfusion injury. Sci Rep. 2015 Aug 7;5:12958. doi: 10.1038/srep12958. PubMed PMID: 26248657; PubMed Central PMCID: PMC4528191.
6: Do K, Speranza G, Chang LC, Polley EC, Bishop R, Zhu W, Trepel JB, Lee S, Lee MJ, Kinders RJ, Phillips L, Collins J, Lyons J, Jeong W, Antony R, Chen AP, Neckers L, Doroshow JH, Kummar S. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Invest New Drugs. 2015 Aug;33(4):921-30. doi: 10.1007/s10637-015-0255-1. Epub 2015 Jun 18. PubMed PMID: 26082332.
7: Smyth T, Paraiso KH, Hearn K, Rodriguez-Lopez AM, Munck JM, Haarberg HE, Sondak VK, Thompson NT, Azab M, Lyons JF, Smalley KS, Wallis NG. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models. Mol Cancer Ther. 2014 Dec;13(12):2793-804. doi: 10.1158/1535-7163.MCT-14-0452. Epub 2014 Oct 27. PubMed PMID: 25349308; PubMed Central PMCID: PMC4263034.
8: Shapiro GI, Kwak E, Dezube BJ, Yule M, Ayrton J, Lyons J, Mahadevan D. First-in-human phase I dose escalation study of a second-generation non-ansamycin HSP90 inhibitor, AT13387, in patients with advanced solid tumors. Clin Cancer Res. 2015 Jan 1;21(1):87-97. doi: 10.1158/1078-0432.CCR-14-0979. Epub 2014 Oct 21. PubMed PMID: 25336693.
9: Pillai RN, Ramalingam SS. Heat shock protein 90 inhibitors in non-small-cell lung cancer. Curr Opin Oncol. 2014 Mar;26(2):159-64. doi: 10.1097/CCO.0000000000000047. Review. PubMed PMID: 24463348.
10: Chan KC, Ting CM, Chan PS, Lo MC, Lo KW, Curry JE, Smyth T, Lee AW, Ng WT, Tsao GS, Wong RN, Lung ML, Mak NK. A novel Hsp90 inhibitor AT13387 induces senescence in EBV-positive nasopharyngeal carcinoma cells and suppresses tumor formation. Mol Cancer. 2013 Oct 24;12(1):128. doi: 10.1186/1476-4598-12-128. PubMed PMID: 24156782; PubMed Central PMCID: PMC3834878.
11: Patel BH, Barrett AG. Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. J Org Chem. 2012 Dec 21;77(24):11296-301. doi: 10.1021/jo302406w. Epub 2012 Dec 6. PubMed PMID: 23186098.
12: Ahsan A, Ramanand SG, Whitehead C, Hiniker SM, Rehemtulla A, Pratt WB, Jolly S, Gouveia C, Truong K, Van Waes C, Ray D, Lawrence TS, Nyati MK. Wild-type EGFR is stabilized by direct interaction with HSP90 in cancer cells and tumors. Neoplasia. 2012 Aug;14(8):670-7. PubMed PMID: 22952420; PubMed Central PMCID: PMC3431175.
13: Smyth T, Van Looy T, Curry JE, Rodriguez-Lopez AM, Wozniak A, Zhu M, Donsky R, Morgan JG, Mayeda M, Fletcher JA, Schöffski P, Lyons J, Thompson NT, Wallis NG. The HSP90 inhibitor, AT13387, is effective against imatinib-sensitive and -resistant gastrointestinal stromal tumor models. Mol Cancer Ther. 2012 Aug;11(8):1799-808. doi: 10.1158/1535-7163.MCT-11-1046. Epub 2012 Jun 19. PubMed PMID: 22714264; PubMed Central PMCID: PMC3992119.
14: Graham B, Curry J, Smyth T, Fazal L, Feltell R, Harada I, Coyle J, Williams B, Reule M, Angove H, Cross DM, Lyons J, Wallis NG, Thompson NT. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Sci. 2012 Mar;103(3):522-7. doi: 10.1111/j.1349-7006.2011.02191.x. Epub 2012 Feb 9. PubMed PMID: 22181674.
15: Liu J, Wang F, Ma Z, Wang X, Wang Y. Structural determination of three different series of compounds as Hsp90 inhibitors using 3D-QSAR modeling, molecular docking and molecular dynamics methods. Int J Mol Sci. 2011 Jan 30;12(2):946-70. doi: 10.3390/ijms12020946. PubMed PMID: 21541036; PubMed Central PMCID: PMC3083683.
16: Kang MH, Reynolds CP, Houghton PJ, Alexander D, Morton CL, Kolb EA, Gorlick R, Keir ST, Carol H, Lock R, Maris JM, Wozniak A, Smith MA. Initial testing (Stage 1) of AT13387, an HSP90 inhibitor, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Jul 15;59(1):185-8. doi: 10.1002/pbc.23154. Epub 2011 Apr 29. PubMed PMID: 21538821; PubMed Central PMCID: PMC3154460.
17: Woodhead AJ, Angove H, Carr MG, Chessari G, Congreve M, Coyle JE, Cosme J, Graham B, Day PJ, Downham R, Fazal L, Feltell R, Figueroa E, Frederickson M, Lewis J, McMenamin R, Murray CW, O'Brien MA, Parra L, Patel S, Phillips T, Rees DC, Rich S, Smith DM, Trewartha G, Vinkovic M, Williams B, Woolford AJ. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydrois oindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. J Med Chem. 2010 Aug 26;53(16):5956-69. doi: 10.1021/jm100060b. PubMed PMID: 20662534.

Explore Compound Types